molecular formula C21H18ClN5O2 B2405753 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797189-93-5

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

カタログ番号 B2405753
CAS番号: 1797189-93-5
分子量: 407.86
InChIキー: DQBOONMOJGGCNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring. These types of compounds are often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .

科学的研究の応用

Antimicrobial and Anticancer Activity

  • Pyrazole Derivatives : A study by Hafez, El-Gazzar, & Al-Hussain (2016) highlights novel pyrazole derivatives exhibiting significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in certain cases.

Pharmacokinetics and Drug Formulation

  • Precipitation-Resistant Formulation : Research conducted by Burton et al. (2012) discusses the development of a nonionizable, poorly water-soluble compound for treating arrhythmia, focusing on a solubilized, precipitation-resistant formulation to improve bioavailability.

Antimicrobial Agents

  • Oxazole and Pyrazoline Derivatives : A study by Katariya, Vennapu, & Shah (2021) emphasizes the synthesis of novel compounds with oxazole, pyrazoline, and pyridine moieties, showing promising antimicrobial activities and potential in overcoming microbial drug resistance.

Crystallography and Molecular Structure

  • Isomorphous Structures Analysis : Research by Swamy et al. (2013) focuses on the isomorphous structures of certain pyrazolo[3,4-b]pyridin derivatives, revealing insights into chlorine-methyl exchange and molecular disorders.

Pharmacology and Cardiovascular Research

  • Potassium Current Inhibition for Arrhythmia : The study by Finlay et al. (2012) explores dihydropyrazolopyrimidines as selective blockers of ultrarapid potassium current (IKur), indicating their potential for arrhythmia treatment.

Benzimidazole Derivatives Synthesis

  • Heterocyclic Compounds Synthesis : Fikry, Ismail, Said, & Hafez (2015) discuss the synthesis of various benzimidazole derivatives, including those involving pyrazolo[4,3-d]pyrimidine, offering insights into novel compound creation (Fikry et al., 2015).

Antiinflammatory and Antibacterial Agents

  • Pyrazoline Derivatives Synthesis : A study by Ravula et al. (2016) demonstrates the synthesis of novel pyrazoline derivatives with significant antiinflammatory and antibacterial activities.

Parkinson's Disease Imaging

  • PET Agent for LRRK2 Enzyme : The research by Wang et al. (2017) involves the synthesis of a new PET agent, highlighting its potential for imaging the LRRK2 enzyme in Parkinson's disease.

Antiviral Activity

  • Antiviral Pyrazole Derivatives : Tantawy, Nasr, El-Sayed, & Tawfik (2012) developed a series of pyrazole derivatives showing strong antiviral activity against herpes simplex virus, signifying potential for antiviral drug development (Tantawy et al., 2012).

Molecular Docking and Antimicrobial Activity

  • Pyrazole-1-yl Pyridine Derivatives : A study by Sivakumar et al. (2021) focuses on molecular docking and antimicrobial activities of certain pyrazole-1-yl pyridine derivatives, providing insights into the molecular basis of these activities.

Central Nervous System Depressants

  • Novel CNS Depressants : Butler, Wise, & Dewald (1984) discuss the synthesis and structure-activity relationships of novel central nervous system depressants, exploring their potential therapeutic applications (Butler, Wise, & Dewald, 1984).

特性

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-12-9-18-23-10-14-11-26(8-7-17(14)27(18)24-12)21(28)19-13(2)29-25-20(19)15-5-3-4-6-16(15)22/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOONMOJGGCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。